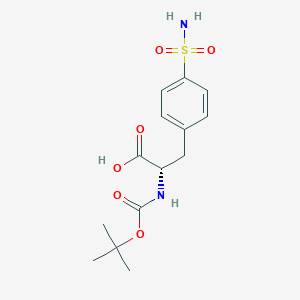

4-(Aminosulfonyl)-N-Boc-L-phenylalanine

Description

Contextualization of L-Phenylalanine Derivatives in Biomedical Research

L-phenylalanine is a fundamental proteinogenic amino acid essential for human health, serving as a precursor for the synthesis of proteins and important signaling molecules like dopamine (B1211576) and norepinephrine. chinaaminoacid.comresearchgate.netmetwarebio.com In biomedical research, scientists modify the basic structure of L-phenylalanine to create "non-natural" or "unnatural" amino acid analogues. These derivatives, such as 4-(Aminosulfonyl)-N-Boc-L-phenylalanine, are not found in nature but are invaluable tools in drug discovery and chemical biology. ontosight.ainbinno.com

By adding, removing, or altering functional groups on the phenylalanine scaffold, researchers can fine-tune the molecule's properties. nbinno.com For instance, adding a halogen atom can create a reactive handle for further chemical modifications or for use in diagnostic imaging. nbinno.comnih.gov Incorporating these modified amino acids into peptides can enhance their stability against enzymatic degradation, improve their binding affinity to biological targets, or alter their pharmacokinetic profiles. nbinno.com This strategy has been instrumental in developing novel therapeutic peptides, enzyme inhibitors, and probes to study biological processes. ontosight.aichemimpex.com

Significance of Sulfonyl and Boc Functional Groups in Chemical Biology

The utility of this compound is largely defined by its two key functional groups: the aminosulfonyl (sulfonamide) group and the tert-butyloxycarbonyl (Boc) group.

The sulfonyl group , specifically as part of a sulfonamide (-SO₂NH₂), is a highly valued pharmacophore in medicinal chemistry. nih.govresearchgate.net Compounds containing this group have a long history in medicine, demonstrating a wide range of biological activities. ontosight.ainih.gov The sulfonamide group is an excellent hydrogen bond donor and acceptor, allowing it to form strong and specific interactions with biological targets like enzymes and receptors. nih.govresearchgate.net Its electron-withdrawing nature can influence the electronic properties of the entire molecule, impacting its reactivity and binding capabilities. fiveable.mersc.org Furthermore, sulfonamides are known to be bioisosteres of other functional groups, meaning they can mimic the shape and electronic properties of other groups while offering different chemical characteristics, a feature often exploited in drug design. researchgate.net

The Boc (tert-butyloxycarbonyl) group is one of the most common and crucial amine-protecting groups in organic synthesis, particularly in peptide chemistry. nih.gov Its primary function is to temporarily block the reactivity of the alpha-amino group of the amino acid. total-synthesis.com This protection is essential during the formation of peptide bonds, as it prevents the amino group from engaging in unwanted side reactions, ensuring that the amino acids link together in the correct sequence. americanpeptidesociety.org The Boc group is prized for its stability under a wide range of reaction conditions, yet it can be removed cleanly and efficiently under mild acidic conditions, typically with trifluoroacetic acid (TFA). total-synthesis.comcreative-peptides.com This predictable reactivity makes it a cornerstone of a major strategy in solid-phase peptide synthesis (SPPS), often referred to as Boc-SPPS. nih.govamericanpeptidesociety.org

Overview of Research Utility in Amino Acid and Peptide Chemistry

The primary application of this compound is as a specialized building block for the synthesis of modified peptides and peptidomimetics. chemimpex.com Its structure is designed for seamless integration into standard peptide synthesis protocols, such as SPPS. nih.govnih.gov

Researchers use this compound to introduce a sulfonamide-bearing phenylalanine residue at a specific position within a peptide chain. The incorporation of this unnatural amino acid can confer unique properties to the resulting peptide. For example, the sulfonamide side chain can be used to:

Target specific enzymes: Many enzymes, such as proteases and carbonic anhydrases, have active sites that can interact favorably with sulfonamide groups. Peptides containing this moiety can be designed as potent and selective inhibitors.

Improve biological interactions: The hydrogen bonding capacity of the sulfonamide can enhance the binding affinity and specificity of a peptide for its target receptor. nih.gov

Enhance pharmacokinetic properties: Modifying peptides with unnatural amino acids can increase their resistance to proteolysis (breakdown by enzymes), extending their half-life in the body. The polarity of the sulfonamide group can also influence the solubility and distribution of the peptide. fiveable.me

The synthesis process typically involves activating the carboxylic acid group of this compound and coupling it to the free amino group of a growing peptide chain anchored to a solid support. nih.gov After the desired peptide sequence is fully assembled, the Boc protecting groups and any side-chain protecting groups are removed, and the final peptide is cleaved from the support. americanpeptidesociety.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-[[(tert-butoxy)carbonyl]amino]-3-[4-(aminosulfonyl)phenyl]propanoic acid |

| Molecular Formula | C₁₄H₂₀N₂O₆S |

| Molecular Weight | 344.38 g/mol |

| CAS Number | 80103-48-2 |

Structure

3D Structure

Properties

CAS No. |

84053-14-5 |

|---|---|

Molecular Formula |

C14H20N2O6S |

Molecular Weight |

344.39 g/mol |

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfamoylphenyl)propanoic acid |

InChI |

InChI=1S/C14H20N2O6S/c1-14(2,3)22-13(19)16-11(12(17)18)8-9-4-6-10(7-5-9)23(15,20)21/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)(H2,15,20,21)/t11-/m0/s1 |

InChI Key |

COMNQBHSVKJFIQ-NSHDSACASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)S(=O)(=O)N)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)S(=O)(=O)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 4 Aminosulfonyl N Boc L Phenylalanine

Established Synthetic Routes to N-Boc-L-Phenylalanine Scaffolds

The initial and crucial step in the synthesis is the protection of the amino group of L-phenylalanine. The N-Boc protecting group is widely used in peptide synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. orgsyn.orgnih.gov

Direct N-Boc Protection Strategies

The most common and efficient method for the synthesis of N-Boc-L-phenylalanine involves the direct acylation of L-phenylalanine with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) ((Boc)₂O). orgsyn.org This reaction is typically performed under basic conditions, which deprotonate the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.

A well-established procedure involves dissolving L-phenylalanine in an aqueous basic solution, such as sodium hydroxide, followed by the addition of an organic cosolvent like tert-butyl alcohol. orgsyn.org The di-tert-butyl dicarbonate is then added, and the reaction proceeds at ambient temperature. After the reaction is complete, a standard acid-base workup is performed to isolate the N-Boc protected product. The mixture is typically acidified, leading to the precipitation or extraction of the desired N-Boc-L-phenylalanine, which is often obtained as a pure, crystalline solid. orgsyn.org Yields for this method are consistently high, often ranging from 78% to 87%. orgsyn.org

| Reactant | Reagent | Base | Solvent System | Typical Yield | Reference |

|---|---|---|---|---|---|

| L-Phenylalanine | Di-tert-butyl dicarbonate ((Boc)₂O) | Sodium Hydroxide (NaOH) | Water / tert-Butyl Alcohol | 78-87% | orgsyn.org |

Stereoselective Synthesis of L-Phenylalanine Derivatives

While the direct protection of naturally occurring L-phenylalanine is most common, the synthesis of phenylalanine derivatives with high stereochemical purity is an active area of research, ensuring access to enantiomerically pure starting materials. nih.gov Asymmetric synthesis methods are employed when non-standard or substituted L-phenylalanine scaffolds are required.

One powerful approach is the use of asymmetric phase-transfer catalysis. nih.gov This method involves the α-alkylation of a glycine (B1666218) Schiff base, such as N-(dibenzylidene)glycine tert-butyl ester, with a substituted benzyl (B1604629) bromide. The stereoselectivity is controlled by a chiral phase-transfer catalyst, often derived from cinchona alkaloids. By selecting the appropriate pseudoenantiomeric catalyst, either the (R)- or (S)-enantiomer of the desired phenylalanine derivative can be synthesized with excellent yields and high enantiomeric excess. nih.gov

Enzymatic and biocatalytic routes also offer highly stereoselective pathways to L-phenylalanine derivatives. Phenylalanine ammonia (B1221849) lyases (PALs), for instance, can catalyze the amination of various cinnamic acids to produce the corresponding L-phenylalanine analogues. masterorganicchemistry.com These biocatalytic methods are valued for their high selectivity and operation under mild, environmentally friendly conditions.

Introduction of the 4-Aminosulfonyl Moiety

With the N-Boc-L-phenylalanine scaffold in hand, the next stage is the introduction of the aminosulfonyl group at the para-position of the phenyl ring. This is achieved through electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. youtube.comresearchgate.net The side chain of phenylalanine is an ortho-, para-directing group, which facilitates substitution at the desired 4-position.

Sulfonylation Reactions on Phenylalanine Derivatives

A direct one-step introduction of the aminosulfonyl group is generally not feasible. The synthesis typically proceeds via a two-step sequence: chlorosulfonylation followed by amination.

Chlorosulfonylation: N-Boc-L-phenylalanine is treated with an excess of chlorosulfonic acid (ClSO₃H). In this reaction, the chlorosulfonyl group (–SO₂Cl) is introduced onto the aromatic ring, acting as a potent electrophile. youtube.com This reaction must be carefully controlled, often at low temperatures, to prevent side reactions and degradation of the amino acid backbone. The primary product of this reaction is 4-(chlorosulfonyl)-N-Boc-L-phenylalanine.

Amination: The resulting sulfonyl chloride is a reactive intermediate that is subsequently converted to the sulfonamide. This is accomplished by reacting it with an ammonia source, such as aqueous or alcoholic ammonia, or ammonium (B1175870) hydroxide. The nitrogen atom of ammonia acts as a nucleophile, displacing the chloride ion on the sulfonyl group to form the stable 4-(aminosulfonyl) moiety. This type of transformation is a standard method for preparing sulfonamides from sulfonyl chlorides. tsijournals.comchemicalbook.com

An alternative strategy involves the use of more complex sulfamoylating agents on a pre-functionalized phenylalanine derivative, such as 4-amino-N-Boc-L-phenylalanine, to form the sulfonamide. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing the yield and purity of 4-(Aminosulfonyl)-N-Boc-L-phenylalanine requires careful management of each reaction step.

For the chlorosulfonylation step: The temperature is a critical parameter. The reaction is highly exothermic and is typically run at or below 0 °C to minimize polysubstitution and potential charring of the organic material. The stoichiometry of chlorosulfonic acid is also important; a sufficient excess is needed to drive the reaction to completion, but a large excess can complicate the workup procedure. The choice of solvent is limited, as many organic solvents react with chlorosulfonic acid; often, the acid itself is used as the solvent.

For the amination step: The concentration of the ammonia solution and the reaction temperature are key variables. Using a concentrated solution of ammonia helps to ensure the reaction proceeds efficiently. The temperature can be controlled to manage the rate of reaction and minimize potential side reactions involving the Boc protecting group or the carboxylic acid. The workup typically involves acidification to precipitate the final product, which can then be purified by recrystallization or chromatography.

Protecting Group Strategies in Multi-step Synthesis

Protecting groups are essential for the successful multi-step synthesis of complex molecules like this compound, particularly if it is intended for use as a building block in further synthesis, such as solid-phase peptide synthesis (SPPS).

The N-terminal Boc group serves to protect the alpha-amino functionality from participating in the electrophilic aromatic substitution and subsequent reactions. Its key advantage is its stability to the basic and nucleophilic conditions used during sulfonamide formation, while being easily removable with mild acids like trifluoroacetic acid (TFA).

In a broader synthetic context, an orthogonal protecting group strategy is often necessary. For instance, if the carboxylic acid of this compound needs to be activated for peptide bond formation, the aminosulfonyl group might also require protection to prevent its acidic N-H proton from interfering with the coupling reaction. A protecting group for the sulfonamide would need to be stable to the acidic conditions used to remove the N-Boc group, but removable under different, non-overlapping conditions (e.g., fluoride-labile or photolabile groups). This orthogonal approach allows for the selective deprotection and modification of different functional groups within the molecule, providing the synthetic flexibility required for constructing complex peptides or other derivatives.

Side-Chain Functional Group Protection/Deprotection

The side chain of this compound features a primary sulfonamide (-SO₂NH₂). The nitrogen atom of the sulfonamide is acidic and can be deprotonated under basic conditions. In certain synthetic contexts, particularly those involving strong bases or highly reactive electrophiles, this group may require protection to prevent side reactions.

Common strategies for protecting sulfonamides include the use of:

2,4-Dinitrobenzenesulfonyl (DNs): This group can be used for protection and is subsequently cleaved by a thiol nucleophile, such as thiophenol, in the presence of a base.

Tosyl (Tos): The tosyl group is known for its stability but requires harsh removal conditions, such as sodium in liquid ammonia, which limits its applicability in modern peptide synthesis. creative-peptides.com

o-Nitrobenzenesulfonyl (oNBS): This group offers an advantage over tosyl as it can be removed under milder conditions using a thiol and a base. monash.edu This makes it more compatible with standard peptide synthesis strategies.

Orthogonal Protecting Group Schemes in Research

Orthogonality is a critical concept in the synthesis of complex molecules, ensuring that specific protecting groups can be removed selectively without affecting others. biosynth.com In the context of incorporating 4-(Aminosulfonyl)-L-phenylalanine into a peptide, a robust orthogonal scheme is necessary.

A common and effective strategy is the Fmoc/tBu approach . biosynth.com In this scheme:

The N-alpha amino group is protected with the base-labile Fmoc group.

Reactive side chains of other amino acids (e.g., the carboxyl group of Aspartic Acid or the hydroxyl group of Tyrosine) are protected with acid-labile groups like tert-butyl (tBu) or trityl (Trt) . creative-peptides.com

The C-terminal carboxylic acid is anchored to a resin via an acid-labile linker.

Table 2: Example of an Orthogonal Protection Scheme

| Functional Group | Protecting Group | Cleavage Reagent | Stability |

|---|---|---|---|

| α-Amino (Temporary) | Fmoc | Base (Piperidine) | Acid-stable |

| Side-Chain Carboxyl/Hydroxyl | tBu, Trt | Acid (TFA) | Base-stable |

| Side-Chain Sulfonamide | None (or oNBS) | (Thiol/Base for oNBS) | Stable to TFA and Piperidine |

| C-Terminal Linker | Acid-labile resin | Acid (TFA) | Base-stable |

Derivatization and Analog Synthesis

Starting from this compound, a variety of derivatives and analogs can be synthesized for use as research tools, therapeutic candidates, or building blocks for more complex structures.

Preparation of Functionalized Phenylalanine Derivatives

The structure of this compound offers multiple sites for modification. The sulfonamide group is a key handle for derivatization. For instance, mono- or di-N-alkylation of the sulfonamide can be achieved. Base-mediated alkylation using alkyl halides is a common method for this transformation. monash.eduresearchgate.net This allows for the introduction of various functional groups, such as alkyl chains, fluorescent tags, or reactive handles for further conjugation.

Furthermore, other functionalized phenylalanine derivatives can be synthesized through multi-step routes where the aminosulfonyl group is introduced at a different stage. For example, derivatization can occur at the phenyl ring before the core amino acid structure is fully elaborated. waters.comnih.gov

Synthesis of Biotinylated Amino Acid Derivatives for Research

Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule, which is a powerful technique for detection, purification, and immobilization studies due to biotin's high-affinity interaction with avidin (B1170675) and streptavidin. creative-peptides.com

While direct biotinylation of the sulfonamide group is not standard, a derivative of 4-(aminosulfonyl)-L-phenylalanine could be readily biotinylated. For example, if the sulfonamide were reduced or replaced with a primary amine (e.g., an aminomethyl group), this new functional group could be easily reacted with an activated biotin ester, such as Biotin-NHS (N-Hydroxysuccinimide), to form a stable amide bond. wikipedia.org

Alternatively, in peptide synthesis, a lysine (B10760008) residue can be incorporated at the C-terminus, and its side-chain ε-amino group can be selectively biotinylated after Fmoc deprotection. nih.gov This strategy allows for the creation of C-terminally biotinylated peptides containing the 4-(aminosulfonyl)-L-phenylalanine residue. creative-peptides.com

Synthesis of Radiolabeled Analogues for Research Probes

Radiolabeled amino acids, including phenylalanine analogues, are valuable probes for in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These tools are used extensively in oncology to visualize tumor metabolism.

The synthesis of radiolabeled analogues often involves introducing a radioisotope such as Iodine-123, Iodine-125, or Fluorine-18. A common strategy for radioiodination involves the synthesis of a non-radioactive precursor containing a group that can be readily exchanged for radioactive iodine. Tributylstannyl (tin) precursors are widely used for this purpose.

For example, a synthetic route could involve:

Starting with N-Boc-4-iodo-L-phenylalanine.

Converting the iodo group to a tributylstannyl group via a palladium-catalyzed reaction.

Performing an iododestannylation reaction using a source of radioactive iodine (e.g., Na[I]) and an oxidizing agent to yield the desired N-Boc-4-[I]iodo-L-phenylalanine.

This radiolabeled building block can then be deprotected for direct use or incorporated into peptides.

This method provides high radiochemical yields and allows for the convenient preparation of no-carrier-added radiotracers.

Table 3: Strategies for Radiolabeling Phenylalanine Analogues

| Radioisotope | Precursor Type | Reaction | Application |

|---|---|---|---|

| ¹²³I, ¹²⁵I, ¹³¹I | Aryl Stannane (e.g., -SnBu₃) | Iododestannylation | SPECT/Radiotracer Studies |

| ¹⁸F | Aryl Stannane or Boronic Ester | Nucleophilic Radiofluorination | PET Imaging |

| ¹⁸F | Activated Precursor (e.g., -NO₂) | Nucleophilic Aromatic Substitution | PET Imaging |

Green Chemistry Approaches in Synthetic Pathways for Amino Acid Derivatives

The synthesis of complex molecules such as this compound traditionally involves multi-step processes that can utilize hazardous reagents, generate significant waste, and consume large amounts of energy. The principles of green chemistry offer a framework for designing safer, more efficient, and environmentally benign synthetic routes. youtube.com These approaches focus on minimizing waste, maximizing atom economy, using safer solvents and catalysts, and improving energy efficiency. peptide.com For amino acid derivatives, green strategies are being explored for key synthetic transformations, including the formation of the sulfonamide group, the introduction of protecting groups like the N-Boc moiety, and the synthesis of the core amino acid structure itself.

Safer Solvents and Reaction Media

A primary focus of green chemistry is the replacement of volatile and hazardous organic solvents. peptide.com In the synthesis of sulfonamides derived from amino acids, significant progress has been made in using water as a reaction medium. sci-hub.se Traditional methods often rely on solvents like pyridine (B92270) or dichloromethane (B109758) (DCM), which pose environmental and health risks. An environmentally benign method involves the reaction of an amino acid with a sulfonyl chloride in an aqueous solution containing a simple base like sodium carbonate (Na2CO3) to act as an HCl scavenger. sci-hub.senih.gov This approach not only eliminates the need for hazardous organic solvents but also simplifies product isolation, often requiring just filtration after acidification. nih.gov

Other green solvent alternatives have also been explored. Polyethylene glycol (PEG-400), known for its low toxicity, thermal stability, and recyclability, has been used as a medium for sulfonamide synthesis. sci-hub.se Similarly, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, are being adopted in peptide synthesis to replace conventional polar aprotic solvents. peptide.com

| Solvent | Classification | Key Properties | Relevance to Synthesis |

|---|---|---|---|

| Dichloromethane (DCM) | Traditional | Volatile, Suspected Carcinogen, High Environmental Impact | Commonly used for peptide coupling and protecting group manipulations. |

| N,N-Dimethylformamide (DMF) | Traditional | High Boiling Point, Reproductive Toxin, Difficult to Recycle | Widely used in solid-phase peptide synthesis (SPPS) and for dissolving protected amino acids. |

| Water | Green | Non-toxic, Non-flammable, Abundant, Environmentally Benign | Proven effective for the synthesis of amino acid-derived sulfonamides. sci-hub.senih.gov |

| PEG-400 | Green | Low Toxicity, Thermally Stable, Recyclable, Biocompatible | Used as an environmentally friendly medium for sulfonamide formation. sci-hub.se |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green | Bio-based, Higher Boiling Point than THF, Lower Water Miscibility | A greener alternative for incorporating amino acids and peptide precipitation. peptide.com |

Catalytic and Biocatalytic Methods

The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones to minimize waste. youtube.com This is particularly relevant in the synthesis of both the core amino acid and the sulfonamide functional group.

Biocatalysis for the Amino Acid Core: The synthesis of the L-phenylalanine backbone can be achieved through highly efficient and sustainable biocatalytic methods. Phenylalanine ammonia lyases (PALs) are enzymes that can catalyze the amination of cinnamic acid derivatives to produce various phenylalanine analogues. frontiersin.orgnovartis.com This enzymatic approach operates under mild conditions (aqueous medium, ambient temperature) and offers high stereoselectivity, directly yielding the desired L-enantiomer and avoiding the need for chiral resolution or complex asymmetric synthesis. frontiersin.orgrsc.org The use of immobilized enzymes further enhances sustainability by allowing for catalyst recovery and reuse, making it suitable for continuous flow processes. novartis.com

Catalysis for Sulfonamide Formation: Greener methods for creating the sulfonamide bond include the use of novel catalysts that enable reactions under solvent-free (neat) conditions. For instance, manganese dioxide has been used to catalyze the N-alkylation of sulfonamides with alcohols under neat conditions, where the only byproduct is water. sci-hub.se Such catalytic systems improve atom economy and drastically reduce solvent-related waste.

| Transformation | Catalyst Type | Example Catalyst/Enzyme | Green Advantages |

|---|---|---|---|

| L-phenylalanine Synthesis | Biocatalytic | Phenylalanine Ammonia Lyase (PAL) | High stereoselectivity, aqueous conditions, renewable, potential for catalyst recycling. frontiersin.orgnovartis.com |

| Sulfonamide Synthesis | Heterogeneous Metal Catalyst | Manganese Dioxide (MnO₂) | Allows for solvent-free (neat) reaction conditions, high atom economy (water as byproduct). sci-hub.se |

| Protecting Group Removal | Heterogeneous Metal Catalyst | Palladium on Carbon (Pd/C) | Used for hydrogenation to remove protecting groups like Z (benzyloxycarbonyl), avoiding harsh acidic reagents. unibo.it |

Atom Economy and Reduction of Derivatives

One of the core principles of green chemistry is designing syntheses that maximize the incorporation of all materials used in the process into the final product (atom economy). youtube.com The use of protecting groups, such as the N-Boc group in the target molecule, inherently lowers atom economy because the group is introduced and later removed in subsequent steps, generating additional waste. youtube.comresearchgate.net

While this compound explicitly contains a protecting group, green chemistry principles can be applied to its introduction. The use of di-tert-butyl dicarbonate as a Boc-protection agent is considered safer than older reagents like tert-butyl azidoformate. orgsyn.org Furthermore, this reaction can be performed under milder, often aqueous, conditions, aligning with the goal of using safer solvent systems. orgsyn.org

Application in Peptide and Peptidomimetic Chemistry Research

Role as a Chiral Building Block in Peptide Synthesis

As a derivative of the natural amino acid L-phenylalanine, 4-(Aminosulfonyl)-N-Boc-L-phenylalanine retains the inherent chirality essential for the specific three-dimensional conformations that govern peptide and protein interactions. The tert-butyloxycarbonyl (Boc) group on the alpha-amino position provides temporary protection, making it highly compatible with standard peptide synthesis strategies. This protection is stable during the coupling reactions but can be readily removed under acidic conditions to allow for the stepwise elongation of the peptide chain.

This compound is well-suited for Boc-based Solid-Phase Peptide Synthesis (SPPS). In this methodology, the C-terminal amino acid of a target peptide is anchored to an insoluble polymer resin. The peptide chain is then assembled in a stepwise manner.

The general cycle for incorporating this compound using Boc-SPPS involves:

Deprotection: The Boc group of the resin-bound amino acid or peptide is removed, typically using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized to the free amine, often with a hindered base like diisopropylethylamine (DIEA).

Coupling: The carboxyl group of the incoming this compound is activated by a coupling reagent (e.g., DCC, HBTU) and then reacted with the free amine of the resin-bound peptide to form a new peptide bond.

Washing: Excess reagents and byproducts are washed away, leaving the elongated peptide-resin ready for the next cycle.

The Boc protecting group ensures that the alpha-amino group does not self-react during the coupling step. The sulfonamide moiety on the phenyl ring is generally stable to the repeated cycles of TFA deprotection used in Boc-SPPS.

| Step | Typical Reagents | Purpose |

|---|---|---|

| Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Removes the temporary N-terminal Boc group to expose the free amine for the next coupling reaction. |

| Neutralization | Diisopropylethylamine (DIEA) in DCM or DMF | Converts the ammonium (B1175870) salt formed during deprotection into a reactive free amine. |

| Amino Acid Activation & Coupling | Coupling reagents like DCC, HBTU, or DIC | Activates the carboxylic acid of the incoming Boc-amino acid to facilitate peptide bond formation. |

| Final Cleavage | Strong acids like Hydrogen Fluoride (B91410) (HF) or TFMSA | Cleaves the completed peptide from the solid support and removes side-chain protecting groups. |

While SPPS is dominant for many research applications, solution-phase synthesis remains valuable, particularly for large-scale production or the synthesis of shorter peptides. In this approach, all reactions are carried out in a homogenous solution.

The synthesis of a dipeptide using this compound in solution would typically involve:

Activating the carboxyl group of this compound using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like N-hydroxysuccinimide (NHS) to prevent side reactions.

Reacting the activated amino acid with the free amino group of another amino acid (with its carboxyl group protected, often as a methyl or ethyl ester).

Following the reaction, the desired protected peptide is isolated and purified from the solution, typically through extraction and chromatography.

The protecting groups (Boc and the C-terminal ester) can then be selectively removed to either continue peptide elongation or to yield the final dipeptide.

The incorporation of unnatural amino acids like 4-(Aminosulfonyl)-L-phenylalanine is a key strategy in medicinal chemistry to modify the properties of bioactive peptides. Bioactive peptides are sequences known to exhibit specific physiological effects, such as antimicrobial, antihypertensive, or antidiabetic activities.

By replacing a natural phenylalanine residue with its 4-aminosulfonyl counterpart, researchers can investigate structure-activity relationships (SAR). The sulfonamide group introduces a polar, hydrogen-bond donating and accepting moiety that is distinct from the non-polar side chain of phenylalanine. This modification can lead to:

Altered Receptor Binding: The sulfonamide can form new hydrogen bonds or electrostatic interactions with a biological target, potentially enhancing binding affinity and specificity.

Increased Proteolytic Stability: The unnatural side chain can hinder recognition by proteases, enzymes that degrade peptides, thus prolonging the peptide's half-life in biological systems.

Improved Solubility: The polar sulfonamide group can enhance the aqueous solubility of otherwise hydrophobic peptides.

For example, research into protease inhibitors has explored replacing peptide amide bonds with sulfonamide junctions to act as transition-state isosteres, highlighting the value of the sulfonamide moiety in bioactive peptide design.

Design and Synthesis of Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as better stability and oral bioavailability. The transformation of peptides into peptidomimetics is a growing approach in medicinal chemistry. This compound is a valuable building block in this field.

The 4-aminosulfonyl group can be used to mimic the side chains of other natural amino acids. For instance, its hydrogen-bonding capabilities and size can allow it to function as a structural mimic for the side chains of polar amino acids like asparagine or glutamine, or even the phosphorylated side chain of phosphotyrosine in certain contexts. The insertion of such an unusual amino acid into a peptide sequence can influence its conformation and lipophilicity. This mimicry is crucial for designing peptidomimetics that can interact with biological targets in a manner similar to the native peptide ligand.

| Amino Acid Residue | Side Chain Group | Key Properties | Potential Mimicry Role |

|---|---|---|---|

| Phenylalanine | -CH₂-Ph | Hydrophobic, Aromatic | Provides the core scaffold for the mimetic. |

| 4-(Aminosulfonyl)-phenylalanine | -CH₂-Ph-SO₂NH₂ | Aromatic, Polar, H-bond donor/acceptor | Mimics polar side chains (e.g., Asn, Gln) or phosphorylated residues. |

| Asparagine | -CH₂-CONH₂ | Polar, H-bond donor/acceptor | Functionality mimicked by the aminosulfonyl group. |

| Glutamine | -CH₂-CH₂-CONH₂ | Polar, H-bond donor/acceptor | Functionality mimicked by the aminosulfonyl group. |

The sulfonamide group is a well-established pharmacophore found in a wide range of approved drugs. Incorporating 4-(Aminosulfonyl)-L-phenylalanine into peptide sequences is a strategy used in the development of potential peptide-based therapeutics. Peptides containing sulfonamide substitutions have been investigated as protease inhibitors, where the sulfonamide can act as a transition-state isostere of the scissile peptide bond.

Scaffold Design for Conformational Constraints

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. However, linear peptides are often highly flexible in solution, which can lead to reduced receptor binding affinity and susceptibility to proteolytic degradation. To overcome these limitations, researchers introduce conformational constraints to pre-organize the peptide into its bioactive conformation.

The incorporation of modified amino acids like 4-(Aminosulfonyl)-L-phenylalanine can contribute to scaffold design and conformational rigidity in several ways:

Steric Hindrance: The sulfamoyl group at the para position of the phenyl ring can introduce steric bulk, which may restrict the rotational freedom of the amino acid side chain and influence the local peptide backbone conformation.

Hydrogen Bonding: The sulfonamide group has both hydrogen bond donor and acceptor capabilities. These properties could be exploited to form intramolecular hydrogen bonds with other residues in the peptide sequence, thereby stabilizing specific secondary structures such as β-turns or helical motifs.

While specific studies detailing the conformational effects of 4-(Aminosulfonyl)-L-phenylalanine are scarce, the general principles of using side-chain modifications to control peptide conformation are well-established.

Table 1: Potential Intramolecular Interactions Involving 4-(Aminosulfonyl)-L-phenylalanine for Conformational Constraint

| Interacting Group on another Residue | Potential Interaction with Sulfamoyl Moiety | Resulting Conformational Effect |

| Amide backbone | Hydrogen bonding | Stabilization of turns and helices |

| Basic side-chain (e.g., Lys, Arg) | Electrostatic interaction | Formation of salt bridges |

| Polar side-chain (e.g., Ser, Thr) | Hydrogen bonding | Defined folding of peptide chain |

Construction of Modified Peptide Libraries for High-Throughput Screening

High-throughput screening (HTS) of large combinatorial peptide libraries is a powerful strategy for the discovery of novel therapeutic leads and research tools. The inclusion of non-canonical amino acids, such as 4-(Aminosulfonyl)-L-phenylalanine, can significantly expand the chemical diversity of these libraries, increasing the probability of identifying hits with desired biological activities.

The synthesis of peptide libraries incorporating this compound can be achieved using established techniques like split-and-pool synthesis on a solid support. The Boc protecting group is compatible with standard Boc-SPPS chemistry. The resulting libraries can then be screened against a variety of biological targets, including enzymes, receptors, and antibodies.

The sulfamoyl group can introduce unique properties into the peptide library:

Novel Pharmacophore: The sulfonamide moiety can act as a novel pharmacophore, participating in specific interactions with the biological target that are not possible with the canonical amino acids.

Improved Physicochemical Properties: The introduction of the sulfamoyl group can alter the solubility, polarity, and metabolic stability of the peptides in the library.

While general methods for creating and screening diverse peptide libraries are well-documented, specific examples of large-scale libraries built with this compound and their subsequent screening results are not prominently featured in the available literature.

Investigational Studies on Peptide Hormone Analogues

Peptide hormones play crucial roles in regulating a vast array of physiological processes. The development of peptide hormone analogues with improved therapeutic profiles (e.g., enhanced potency, selectivity, and duration of action) is a major focus of medicinal chemistry. The modification of native peptide hormone sequences with non-canonical amino acids is a key strategy in this endeavor.

The incorporation of 4-(Aminosulfonyl)-L-phenylalanine into peptide hormone analogues could be investigated for several purposes:

Mimicking Post-Translational Modifications: The sulfamoyl group could serve as a mimic for naturally occurring modifications like sulfation, which is important for the activity of some peptide hormones.

Structure-Activity Relationship (SAR) Studies: Systematically replacing canonical amino acids with 4-(Aminosulfonyl)-L-phenylalanine can provide valuable insights into the structural requirements for receptor binding and activation. For instance, replacing a tyrosine residue with 4-(aminosulfonyl)-L-phenylalanine could probe the importance of the phenolic hydroxyl group for activity.

Modulating Receptor Selectivity: The unique electronic and steric properties of the sulfamoyl group could influence the binding affinity and selectivity of the analogue for different receptor subtypes.

Although the synthesis of analogues of well-known peptide hormones like somatostatin, vasopressin, and oxytocin (B344502) with various non-canonical amino acids has been extensively explored, specific studies detailing the synthesis and pharmacological evaluation of analogues containing 4-(Aminosulfonyl)-L-phenylalanine are not widely reported.

Table 2: Hypothetical Applications of 4-(Aminosulfonyl)-L-phenylalanine in Peptide Hormone Analogue Design

| Peptide Hormone | Potential Modification Site | Rationale for Modification |

| Somatostatin | Phenylalanine residues (e.g., Phe6, Phe7, Phe11) | To investigate the role of aromatic interactions and potentially enhance receptor subtype selectivity. |

| Vasopressin | Phenylalanine at position 3 | To explore the impact on V1a and V2 receptor binding and functional activity. |

| Oxytocin | Tyrosine at position 2 | To assess the importance of the hydroxyl group and potentially create analogues with altered agonist/antagonist profiles. |

Role in Ligand and Inhibitor Design Research

Application as a Core Scaffold in Drug Discovery Research

The utility of 4-(Aminosulfonyl)-N-Boc-L-phenylalanine stems from its identity as a non-canonical amino acid, which can be incorporated into peptide chains or used as a foundational structure for developing small molecule inhibitors. The presence of the sulfonamide group, in particular, offers a key point for molecular interactions and further chemical modification.

While direct synthesis of major drugs from this specific compound is not extensively documented, its structural components are highly relevant in the design of enzyme inhibitors.

Dipeptidyl Peptidase IV (DPP-4) Inhibitors : DPP-4 is a serine protease and a validated target for type 2 diabetes therapy. nih.govoatext.com Many DPP-4 inhibitors feature scaffolds that interact with specific pockets of the enzyme. oatext.comnih.gov The phenylalanine portion of the molecule can serve as a core to position other functional groups correctly within the enzyme's hydrophobic S1 pocket. oatext.com The sulfonamide moiety is a common feature in various enzyme inhibitors, valued for its ability to form strong hydrogen bonds. lookchem.com Therefore, this compound represents a potential starting scaffold for creating novel DPP-4 inhibitors by building upon its core structure. researchgate.net

Dihydrofolate Reductase (DHFR) Inhibitors : DHFR is a crucial enzyme in the folate metabolic pathway, making it a target for anticancer and antimicrobial agents. nih.govmdpi.commdpi.com Sulfonamide-based drugs are known to inhibit dihydropteroate (B1496061) synthase (DHPS), another enzyme in the folate pathway, and research has focused on creating dual inhibitors that also target DHFR. nih.gov The sulfonamide group can mimic p-aminobenzoic acid (pABA), the natural substrate for DHPS. nih.gov Designing molecules that combine a sulfonamide group with other moieties capable of binding to DHFR is an active area of research. nih.govresearchgate.net The this compound structure provides a synthetically accessible platform to explore such dual-inhibition concepts.

The proteasome is a key cellular machine responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy. Many proteasome inhibitors are peptide-based molecules that mimic natural substrates.

Bortezomib, a first-in-class proteasome inhibitor, is a dipeptidyl boronic acid containing a phenylalanine residue, highlighting the importance of this amino acid in targeting the proteasome. researchgate.netgoogle.com Furthermore, a class of potent proteasome inhibitors utilizes an amino acid-inspired sulfonyl fluoride (B91410) as the reactive group, or "warhead," that forms a covalent bond with the active site of the enzyme. nih.gov this compound is an ideal precursor for developing such inhibitors. The phenylalanine portion provides the necessary peptide-like backbone, while the aminosulfonyl group can be chemically converted into a highly reactive sulfonyl fluoride warhead.

The HIV capsid protein is a critical and promising target for antiretroviral therapy because it is involved in multiple stages of the viral life cycle. nih.govnih.gov A significant class of experimental HIV capsid inhibitors is based on a phenylalanine core, with the lead compound PF-74 serving as a benchmark. nih.govnih.gov Structural studies show that the phenylalanine core of these inhibitors binds within a crucial pocket at the interface between capsid protein subunits. mdpi.com

| Compound | Modification | Anti-HIV-1 Activity (EC₅₀, µM) | Reference |

|---|---|---|---|

| PF-74 | Lead Compound | 0.42 - 0.50 | nih.govnih.gov |

| II-13c | 4-methoxy-N-methylaniline substituted | 5.14 | nih.gov |

| V-25i | Indolin-5-amine substituted | 2.57 | nih.gov |

| 7t | Low-molecular-weight derivative | 0.040 | nih.gov |

| 13m | 1,2,3-triazole-containing derivative | 4.33 | nih.gov |

| FTC-2 | 2-pyridone-bearing derivative | 5.36 | mdpi.com |

Structure-Activity Relationship (SAR) Studies in Research Models

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific parts of a molecule contribute to its biological activity. This compound is well-suited for such studies due to its distinct, modifiable functional groups.

Aminosulfonyl Group : The sulfonamide moiety is a cornerstone of drug design, known for its favorable chemical properties. openaccesspub.org It can act as both a hydrogen bond donor (from the N-H) and acceptor (from the oxygens). In SAR studies, the nitrogen of the aminosulfonyl group can be systematically alkylated or acylated to probe for steric clashes or additional hydrophobic interactions within a target's binding site. Such modifications are critical for optimizing the binding affinity of a lead compound. researchgate.net

Boc Group : The tert-butyloxycarbonyl (Boc) group primarily serves as a protecting group for the α-amino function, enabling controlled, stepwise synthesis of peptides and other complex molecules. researchgate.netrsc.org In most final drug candidates, the Boc group is removed to reveal a primary or secondary amine, which is often essential for biological activity (e.g., to form a salt bridge with an acidic residue in the target protein). nih.gov However, the Boc group itself can be a tool in SAR studies. Its bulky nature can be used to investigate steric tolerance in a binding pocket. researchgate.net Furthermore, comparing the activity of a Boc-protected compound with its deprotected amine counterpart directly demonstrates the importance of the free amine for the desired biological effect.

The phenyl ring of the phenylalanine side chain is a frequent target for modification in drug design to fine-tune a compound's properties. mdpi.comchemrxiv.org Modifications can alter steric bulk, electronics, and metabolic stability.

A common and effective strategy is the introduction of fluorine atoms onto the phenyl ring. beilstein-journals.org Fluorine is small and highly electronegative, and its substitution can enhance binding affinity through new molecular interactions, block metabolic breakdown at that position, and alter the acidity of nearby protons. beilstein-journals.org For example, studies on HIV capsid modulators frequently use N-Boc-3,5-difluoro-L-phenylalanine to improve potency. mdpi.com Similarly, research into L-type amino acid transporter 1 (LAT1) substrates has shown that adding substituents to the phenyl ring significantly affects affinity and transport velocity. nih.gov By starting with a 4-aminosulfonyl backbone, researchers can systematically add other groups (like fluorine, chlorine, or methyl) to other positions on the ring to build a comprehensive SAR profile and optimize drug candidates. nih.gov

| Compound | Modification on Phenyl Ring | LAT1 Affinity (Kᵢ, µM) | Reference |

|---|---|---|---|

| L-Phenylalanine (Phe) | None (Parent) | 105 | nih.gov |

| 2-I-Phe | Iodine at position 2 | 25.6 | nih.gov |

| 2-F-Tyr | Fluorine at position 2, Hydroxyl at position 4 | 41.2 | nih.gov |

| Bicyclic-Phe | Ring fused to side chain | 15.8 | nih.gov |

Correlation of Structural Features with In Vitro Biological Activity

The biological activity of molecules derived from this compound is intrinsically linked to its distinct structural components. The core L-phenylalanine scaffold provides a foundational structure that can mimic natural peptides and interact with biological targets. chemimpex.com The strategic placement of the aminosulfonyl and N-Boc groups allows for a nuanced modulation of a compound's physicochemical properties and, consequently, its biological efficacy.

The aminosulfonyl group (-SO₂NH₂) is a key pharmacophoric element . It is a well-established hydrogen bond donor and acceptor, enabling strong and specific interactions with amino acid residues in the binding sites of proteins such as enzymes and receptors. This feature is crucial for enhancing the binding affinity and selectivity of a ligand. For instance, in the design of enzyme inhibitors, the sulfonamide moiety can act as a transition-state analog or interact with key catalytic residues.

The interplay between these structural features is critical in determining the in vitro biological activity of compounds synthesized using this building block. Structure-activity relationship (SAR) studies on related phenylalanine derivatives have demonstrated that modifications to the phenyl ring and the N-terminal protecting group can lead to significant changes in potency and selectivity. mdpi.com While specific SAR data for this compound is not extensively detailed in the provided search results, the principles derived from analogous compounds are highly applicable.

| Compound/Derivative Class | Key Structural Feature | Observed In Vitro Biological Activity Trend | Potential Implication for this compound Derivatives |

|---|---|---|---|

| Phenylalanine-based HIV Capsid Binders | Modifications to the linker and core region | The phenylalanine core is crucial for maintaining antiviral activity. mdpi.com | The core phenylalanine structure of the target compound is essential for its potential biological activity. |

| Sulfonamides derived from carvacrol | Presence of a sulfonamide group | Demonstrated acetylcholinesterase inhibition, with activity influenced by the substituent on the sulfonamide. nih.gov | The aminosulfonyl group can be a key contributor to enzyme inhibitory activity. |

| β-Phenylalanine Derivatives with Sulfonamide Moieties | Electron-withdrawing substituents on the phenyl ring | Enhanced antiproliferative activity in lung cancer models. nih.gov | The aminosulfonyl group may contribute to anticancer properties. |

Rational Design of Ligands for Specific Biological Targets (In Vitro)

The process of rational drug design involves the methodical creation of new molecules with a specific biological target in mind. nih.govnih.gov this compound is a valuable asset in this endeavor due to its utility as a versatile building block in solid-phase peptide synthesis and other synthetic methodologies. chemimpex.com The Boc-protecting group allows for its controlled incorporation into growing peptide chains, enabling the precise synthesis of complex molecules. nbinno.com

In the context of in vitro ligand design, researchers can leverage this compound to systematically probe the structure-function relationships of a biological target. For example, by incorporating 4-(Aminosulfonyl)-L-phenylalanine (after deprotection of the Boc group) into a peptide sequence, scientists can investigate the importance of hydrogen bonding interactions at a specific position within a ligand-receptor binding interface. The sulfonamide group can be used to mimic a peptide bond or to introduce a rigid, well-defined vector for hydrogen bonding.

Furthermore, the phenyl ring of the compound can be further functionalized to explore additional binding interactions. The aminosulfonyl group can serve as a synthetic handle for the attachment of other chemical moieties, allowing for the creation of a diverse library of compounds for screening against a particular target. This modular approach is central to rational drug design, as it facilitates the iterative optimization of lead compounds to improve their potency, selectivity, and other pharmacological properties.

Contributions to Chemical Probe Development for Target Identification

Chemical probes are small molecules designed to selectively interact with a specific protein target, thereby enabling the study of that protein's function in a biological system. The development of high-quality chemical probes is essential for target identification and validation in the early stages of drug discovery. This compound can contribute to this field by serving as a scaffold for the synthesis of such probes.

The inherent features of this compound are well-suited for probe development. The phenylalanine core can provide the basic framework for binding to a target protein, while the aminosulfonyl group can be modified to incorporate a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule. This allows for the visualization and isolation of the target protein from a complex biological sample.

Moreover, the sulfonamide moiety can be designed to form a covalent bond with the target protein, creating an irreversible interaction that is useful for target identification and occupancy studies. While the provided search results highlight the use of other phenylalanine derivatives in probe development, such as those with fluorosulfonyloxy groups for covalent binding, the principles can be extended to derivatives of this compound. nih.gov The ability to create selective and potent ligands is the first step in developing a useful chemical probe, and this compound provides a solid foundation for achieving this goal.

Mechanistic and Biochemical Investigation of Biological Interactions in Vitro/research Models

Enzyme Inhibition Kinetics and Mechanism of Action (In Vitro)

No specific studies detailing the enzyme inhibition kinetics or mechanism of action for 4-(Aminosulfonyl)-N-Boc-L-phenylalanine were identified. Research on analogous compounds suggests that sulfonamide-containing amino acid derivatives can act as enzyme inhibitors, often designed as transition-state isosteres for proteases. researchgate.net The sulfonamide group is a stronger hydrogen bond donor compared to a standard amide bond, a feature that can be exploited in inhibitor design. researchgate.net

There is no available research describing the direct interaction or inhibitory activity of this compound with Phenylalanine Hydroxylase (PAH or PheH). Phenylalanine hydroxylase is the enzyme responsible for converting phenylalanine to tyrosine, and its dysfunction is associated with phenylketonuria (PKU). nih.govmdpi.com Research into inhibitors and pharmacological chaperones for PAH is an active area, but studies have not specified this particular compound. nih.gov

No studies were found that investigated the cleavage or inhibition of Carboxypeptidase A (CPA) by this compound. Carboxypeptidase A is a zinc-containing metalloprotease, and various phenylalanine derivatives have been designed and studied as inhibitors. nih.gov For instance, N-(Hydroxyaminocarbonyl)phenylalanine was shown to be a competitive inhibitor of CPA. nih.gov However, data on the specific interactions of the 4-(aminosulfonyl) derivative are absent from the literature.

Without specific studies on the interaction of this compound with PheH, CPA, or other enzymes, no kinetic data such as inhibition constants (Kᵢ), association rates (kₒₙ), or dissociation rates (kₒff) can be reported. Kinetic analysis is fundamental to characterizing the potency and mechanism of an enzyme inhibitor. nih.gov

Ligand-Receptor Binding Studies in Research Contexts

No public data from ligand-receptor binding assays involving this compound are available. Such studies are crucial for identifying the molecular targets of a compound and understanding its pharmacological profile. General studies on sulfonamides show they can bind to various proteins, including enzymes and receptors, with binding affinities that can be quantified using techniques like fluorescence spectroscopy or isothermal titration calorimetry. nih.govacs.org However, no such characterization has been published for this specific molecule.

Modulation of Biochemical Pathways (In Vitro Evidence)

Evidence for the modulation of any specific biochemical pathways by this compound in vitro has not been reported in the scientific literature. Investigating how a compound affects metabolic or signaling pathways is typically a downstream step following target identification and initial characterization. nih.gov

Cellular Uptake and Transport Mechanisms in Research Cell Lines

There are no published studies that describe the cellular uptake and transport mechanisms for this compound in any research cell lines. The transport of amino acid derivatives into cells can be mediated by various transporters (e.g., L-type amino acid transporters) or occur via passive diffusion, depending on the physicochemical properties of the molecule. nih.gov The presence of the lipophilic N-Boc protecting group and the polar aminosulfonyl group would likely influence the mechanism of membrane transport, but experimental verification is currently lacking.

Interaction with L-Amino Acid Transporters (LAT-1) in Cell Models

The interaction of this compound with the L-Amino Acid Transporter 1 (LAT1), a key transporter for large neutral amino acids, has been a subject of investigation to understand its cellular uptake mechanism. LAT1 is known for its crucial role in transporting essential amino acids and certain drugs across cell membranes, including the blood-brain barrier. nih.gov The substrate specificity of LAT1 is well-defined, generally requiring a free carboxyl and an amino group for recognition and transport. nih.govdrugbank.comnih.gov

In the case of this compound, the presence of a tert-butoxycarbonyl (Boc) protecting group on the α-amino group is a critical structural feature. Research on various amino acid derivatives has demonstrated that N-alkylation or N-acylation, including the addition of a Boc group, typically prevents interaction with LAT1. drugbank.comnih.gov This is because the free amino group is essential for binding to the transporter. For instance, studies on other N-protected amino acids, such as certain prodrugs, have shown that the protecting group must be removed for the compound to be recognized as a LAT1 substrate. researchgate.net

While substitutions on the phenyl ring of L-phenylalanine are often well-tolerated by LAT1, and in some cases can even enhance affinity, the modification of the core amino acid structure is a determining factor for transport. nih.gov The 4-(aminosulfonyl) moiety on the phenyl ring of the compound would likely be accommodated by the transporter's binding pocket if the primary amino and carboxyl groups were free. However, the N-Boc protection is expected to sterically and electronically hinder the necessary interactions for LAT1-mediated transport.

Experimental approaches to confirm this involve in vitro cell-based assays, such as cis-inhibition and trans-stimulation studies, using cell lines that overexpress LAT1. nih.govnih.gov In a typical cis-inhibition assay, the ability of this compound to compete with a known radiolabeled LAT1 substrate (e.g., [¹⁴C]-L-leucine or [³H]-gabapentin) for uptake into cells would be measured. nih.gov Based on the established substrate requirements for LAT1, it is anticipated that this compound would exhibit very low, if any, inhibitory potency, indicating a lack of significant interaction with the transporter.

Table 1: Predicted Interaction of this compound with LAT1 Based on Structural Analogs

| Compound Feature | Requirement for LAT1 Interaction | Presence in this compound | Predicted Interaction |

|---|---|---|---|

| α-Amino Group | Free and unsubstituted | No (Protected with Boc group) | Unlikely to bind |

| α-Carboxyl Group | Free and unsubstituted | Yes | Favorable for binding |

| Phenyl Ring Substitution | Generally tolerated | Yes (4-Aminosulfonyl group) | Likely tolerated |

Impact of Pre-treatment with Endogenous Amino Acids on Uptake (In Vitro)

The uptake of LAT1 substrates can be significantly influenced by the intracellular concentration of other amino acids. LAT1 functions as an obligatory exchanger, meaning it transports one amino acid into the cell in exchange for another amino acid from within the cell. nih.gov This mechanism can lead to a phenomenon known as trans-stimulation, where pre-loading cells with a LAT1 substrate (an endogenous amino acid) can enhance the subsequent uptake of another LAT1 substrate from the extracellular environment.

Given the strong evidence that this compound is not a substrate for LAT1 due to its N-Boc protecting group, the pre-treatment of cells with endogenous amino acids is not expected to have a significant impact on its cellular uptake via this transporter. The trans-stimulation effect is contingent on the compound being actively transported by the exchanger. If the compound does not bind to or is not transported by LAT1, the efflux of endogenous amino acids will not be coupled to its influx.

However, if a different, non-LAT1 mediated transport mechanism were responsible for the cellular entry of this compound, the impact of pre-treatment with endogenous amino acids would depend on the nature of that specific transporter. For the purposes of discussing LAT1-mediated transport, this effect is considered negligible.

To experimentally verify this, in vitro uptake studies could be performed where cell lines are first incubated with a high concentration of an endogenous LAT1 substrate, such as L-leucine or L-phenylalanine. Subsequently, the cells would be exposed to this compound, and its intracellular concentration would be measured over time. It would be expected that the uptake of this compound would not be significantly different between cells pre-treated with endogenous amino acids and control cells.

Table 2: Expected Outcome of Endogenous Amino Acid Pre-treatment on the Uptake of a LAT1 Substrate vs. a Non-Substrate

| Compound Type | Pre-treatment with Endogenous LAT1 Substrate | Expected Effect on Uptake | Rationale |

|---|---|---|---|

| Known LAT1 Substrate | Yes | Increased uptake | Trans-stimulation due to obligatory exchange mechanism of LAT1. |

| This compound | Yes | No significant change | The compound is not a substrate for LAT1, so its uptake is not coupled to the efflux of endogenous amino acids. |

Computational and Structural Biology Studies

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as 4-(Aminosulfonyl)-N-Boc-L-phenylalanine, to a protein target.

In silico molecular docking simulations are employed to predict how this compound or its analogs might bind to the active site of a target protein. For instance, in studies involving similar sulfonamide derivatives, virtual screening campaigns have been used to identify potential inhibitors of enzymes like ecto-5'-nucleotidase. The docking scores, often expressed in kcal/mol, provide an estimation of the binding affinity. A lower docking score generally indicates a more favorable binding interaction.

For this compound, a hypothetical docking study against a relevant kinase, for example, could yield results as shown in the interactive table below. Such studies help in prioritizing compounds for further experimental testing.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| Protein Kinase A | -8.5 | 0.5 |

| Cyclin-Dependent Kinase 2 | -7.9 | 1.2 |

| p38 MAP Kinase | -9.1 | 0.2 |

Note: The data in this table is illustrative and intended to represent typical results from molecular docking studies.

Beyond predicting binding affinity, molecular docking also reveals the specific amino acid residues within the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and ionic bonds. For a molecule like this compound, the sulfonyl group is a potent hydrogen bond donor and acceptor, likely forming key interactions with polar residues in the binding pocket. The Boc-protecting group can engage in hydrophobic interactions, while the phenylalanine core can participate in π-stacking or cation-π interactions. nih.gov

A hypothetical analysis of the interactions of this compound with a target protein might reveal the following key residues:

| Interacting Residue | Type of Interaction |

| Lysine (B10760008) 72 | Hydrogen Bond with Sulfonyl Oxygen |

| Aspartate 184 | Hydrogen Bond with Sulfonyl Amine |

| Phenylalanine 80 | π-stacking with Phenyl Ring |

| Leucine 135 | Hydrophobic Interaction with Boc Group |

Note: This table contains hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. nih.govnih.gov These simulations can reveal the stability of the binding mode predicted by molecular docking and explore the conformational flexibility of both the ligand and the protein. For this compound, MD simulations could be used to understand how the molecule adapts its conformation within the binding site to optimize its interactions. This is particularly important for the flexible Boc group and the rotatable bonds in the phenylalanine side chain. The results of such simulations are often analyzed in terms of root-mean-square deviation (RMSD) to assess the stability of the complex.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on principles of quantum mechanics, are used to determine the electronic properties of a molecule. For this compound, these calculations can provide information on its charge distribution, molecular orbitals (HOMO and LUMO), and electrostatic potential. This data is valuable for understanding the molecule's reactivity and its ability to participate in various types of chemical interactions. For example, the calculated partial charges on the atoms of the sulfonyl group can help in predicting its hydrogen bonding capabilities.

X-ray Crystallographic Studies of Ligand-Protein Complexes (Research Applications)

X-ray crystallography is an experimental technique that provides a high-resolution, three-dimensional structure of a molecule or a ligand-protein complex. nih.gov While no crystal structure of this compound in complex with a protein is publicly available, this method would be the gold standard for validating the binding mode predicted by computational methods. Obtaining a crystal structure would definitively show the orientation of the compound in the active site and its specific interactions with the surrounding amino acid residues. nih.govrsc.org In research, obtaining such a structure is a key step in structure-based drug design, enabling the rational design of more potent and selective analogs.

Advanced Analytical Techniques for Research Characterization

Optical Rotation for Stereochemical Integrity Determination

Optical rotation is a critical analytical technique employed to ascertain the stereochemical integrity of chiral molecules such as 4-(Aminosulfonyl)-N-Boc-L-phenylalanine. This method relies on the ability of a chiral compound to rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic properties of a specific enantiomer under defined conditions (e.g., concentration, temperature, solvent, and wavelength of light).

The stereochemical purity of this compound is paramount in many research applications, as different enantiomers can exhibit distinct biological activities. The presence of the L-phenylalanine core dictates that the molecule will be optically active. Any deviation from the expected specific rotation value can indicate the presence of its enantiomeric (D) form or other chiral impurities, thus compromising the stereochemical integrity of the sample.

Polarimetry is the technique used to measure optical rotation. The specific rotation, [α], is calculated from the observed rotation and is a standardized measure of a compound's optical activity. While the precise specific rotation for this compound is not widely reported in publicly available literature, data for structurally related compounds can provide a valuable reference point for expected values and the impact of structural modifications on optical activity. For instance, the specific rotation of the parent compound, N-Boc-L-phenylalanine, and a closely related analog, 4-Amino-N-Boc-L-phenylalanine, are well-documented.

The introduction of the aminosulfonyl group at the para position of the phenyl ring in this compound is expected to influence the specific rotation compared to its unsubstituted or amino-substituted counterparts. This is due to the alteration of the electronic environment around the chiral center. Therefore, the determination of the specific rotation for each synthesized batch of this compound is a crucial quality control step to ensure enantiomeric purity.

Table 1: Specific Rotation of N-Boc-L-phenylalanine and a Related Derivative

| Compound Name | Specific Rotation ([α]) | Conditions |

| N-Boc-L-phenylalanine | +24.4° to +26.0° | c=1 in ethanol |

| 4-Amino-N-Boc-L-phenylalanine | +25° ± 2° | c=1 in methanol |

This table is interactive. You can sort and filter the data.

Microcalorimetry and Biophysical Methods for Binding Studies (In Vitro)

Understanding the interaction of this compound with its biological targets is fundamental to its research applications. Microcalorimetry and other biophysical methods provide powerful tools for the in vitro characterization of these binding events, offering detailed insights into the thermodynamics and kinetics of the interaction.

Isothermal Titration Calorimetry (ITC) is a highly sensitive microcalorimetric technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com In a typical ITC experiment, a solution of this compound would be titrated into a solution containing the target macromolecule (e.g., a protein or enzyme). The resulting heat changes are measured, allowing for the determination of key thermodynamic parameters of the binding interaction, including the binding affinity (KD), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. malvernpanalytical.com This comprehensive thermodynamic profile provides a deep understanding of the forces driving the binding process. For instance, studies on the binding of sulfonamide-containing compounds to proteins have successfully utilized ITC to elucidate the binding thermodynamics.

Surface Plasmon Resonance (SPR) is another powerful biophysical technique for studying biomolecular interactions in real-time and in a label-free manner. In an SPR experiment, the target macromolecule is typically immobilized on a sensor chip surface. A solution of this compound is then flowed over this surface. The binding of the compound to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. harvard.edu This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). harvard.edu SPR has been effectively used to investigate the kinetics of interactions between sulfonamide antibiotics and macromolecules. nih.gov

The data generated from these techniques are crucial for structure-activity relationship (SAR) studies. By systematically modifying the structure of this compound and measuring the corresponding changes in binding affinity and kinetics, researchers can identify key structural features responsible for potent and selective binding.

Table 2: Biophysical Methods for In Vitro Binding Analysis

| Technique | Key Parameters Determined | Advantages |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Provides a complete thermodynamic profile of the interaction in solution. |

| Surface Plasmon Resonance (SPR) | Association Rate (ka), Dissociation Rate (kd), Binding Affinity (KD) | Real-time, label-free analysis of binding kinetics. |

This table is interactive. You can sort and filter the data.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Derivatives

The core structure of 4-(Aminosulfonyl)-N-Boc-L-phenylalanine serves as a foundational building block for a diverse array of derivatives. Future research is increasingly focused on developing more efficient, scalable, and versatile synthetic routes to expand the chemical space accessible from this starting material. Key methodologies include the use of advanced coupling reactions and functional group transformations to create novel analogues with tailored properties.

Palladium-catalyzed cross-coupling reactions, for instance, offer a powerful method for the direct preparation of fluorinated phenylalanine analogues. beilstein-journals.org A protected form of L-4-[sulfono(difluoromethyl)]phenylalanine, which acts as a non-hydrolyzable phosphotyrosine mimetic, has been synthesized using a Pd-catalyzed cross-coupling reaction between a fluorinated sulfonate and the zincate of a protected iodoalanine. nih.govresearchgate.net Similarly, modern peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) are being employed to synthesize new classes of sulfonamide derivatives by forming amide bonds with various carboxylic acids. researchgate.net

Another promising avenue is the Ullman-type Cu(I)-catalyzed azidation, which has been used to develop a scalable and chromatography-free synthesis of 4-azido-L-phenylalanine, a valuable derivative for click chemistry applications. nih.gov Furthermore, aryl stannylation reactions are being utilized to create precursors for radioiodinated derivatives, such as N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester, which can be used directly in peptide synthesis. nih.gov These advanced synthetic strategies are pivotal for generating libraries of compounds for screening and development.

| Synthetic Methodology | Description | Potential Derivative | Reference |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Forms carbon-carbon or carbon-heteroatom bonds, useful for introducing modifications to the phenyl ring. | Fluorinated or substituted phenylalanine analogues. | beilstein-journals.orgnih.gov |

| Peptide Coupling Reagents (EDCI/HOBt) | Facilitates the formation of amide bonds between the aminosulfonyl group (or a derivative) and carboxylic acids. | N-(4-sulfamoylphenyl)benzamide derivatives. | researchgate.net |

| Ullman-Type Azidation | A copper-catalyzed reaction to introduce an azide (B81097) group onto the aromatic ring. | 4-azido-L-phenylalanine for bioconjugation. | nih.gov |

| Aryl Stannylation | Introduces a trialkyltin group, which can be readily substituted with radioisotopes like iodine. | Radiolabeled tracers for imaging. | nih.gov |

Exploration of New Biological Targets in Research Disciplines

Derivatives of this compound are being investigated for their potential to interact with a wide range of new biological targets, moving beyond traditional applications. The unique sulfonylphenylalanine scaffold can be modified to mimic endogenous ligands or to fit into the active sites of various enzymes, making it a valuable tool for probing biological systems and developing novel therapeutics.

One key area of exploration is the development of enzyme inhibitors. By modifying the core structure, researchers have designed potent inhibitors for targets such as aminopeptidase (B13392206) N (APN) and carboxypeptidase A (CPA). nih.govresearchgate.net For example, a derivative, L-4-[sulfono(difluoromethyl)]phenylalanine, functions as a non-hydrolyzable mimetic of phosphotyrosine and sulfotyrosine, making it a valuable probe for studying enzymes involved in phosphorylation and sulfation signaling pathways, such as protein tyrosine phosphatases. nih.gov Another prodrug derivative was designed to target dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. nih.gov

Recent research has also focused on more complex biological systems. Macrocyclic peptides incorporating 4-fluorosulfonyloxy-l-phenylalanine have been used to create covalent binders against proteases like human α-thrombin and fibroblast activation protein. nih.gov Furthermore, sulfonyl fluoride (B91410) derivatives have been developed as chemical probes that covalently bind to cereblon (CRBN), a component of the E3 ubiquitin ligase complex, opening up possibilities for developing novel protein degraders. nih.govrsc.org The versatility of the scaffold also allows for the creation of analogues targeting G-protein coupled receptors, such as δ- and μ-opioid receptors. nih.gov

| Biological Target | Derivative Type/Strategy | Therapeutic Area | Reference |

|---|---|---|---|

| Aminopeptidase N (APN) | Sulfanilamide scaffold with zinc-binding motifs. | Oncology | nih.gov |

| Cereblon (CRBN) | Sulfonyl fluoride probes for covalent engagement. | Oncology, Immunology | nih.govrsc.org |

| Dihydrofolate Reductase (DHFR) | Carboxypeptidase-cleavable prodrug. | Oncology | nih.gov |

| Thrombin & Fibroblast Activation Protein | Incorporation into macrocyclic peptides as covalent binders. | Thrombosis, Oncology | nih.gov |

| Opioid Receptors (δ/μ) | Incorporation of p-fluoro-L-phenylalanine into peptide dimers. | Pain Management | nih.gov |

| Protein Tyrosine Phosphatases | Non-hydrolyzable phosphotyrosine mimetics. | Metabolic Disease, Oncology | nih.gov |

Integration with Artificial Intelligence and Machine Learning in Drug Design Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of drugs derived from the this compound scaffold. researchgate.netmednexus.org These computational tools can accelerate the design-build-test-learn cycle by predicting molecular properties, identifying potential biological targets, and generating novel chemical structures with desired activities. nih.gov

A practical application of these computational methods is molecular docking, which predicts how a molecule binds to the active site of a protein. For instance, computational studies on new sulfonamide compounds have been used to calculate binding energies and predict interactions with targets like E. coli DNA gyrase and the main protease of COVID-19, providing insights into their mechanism of action. nih.govresearchgate.net For derivatives of this compound, generative AI models could design novel structures from the ground up, optimized for binding to a specific target while maintaining favorable physicochemical properties.

| AI/ML Application | Description | Impact on Research | Reference |

|---|---|---|---|